molecular formula C18H16O5 B2599144 2-[(1E)-3-(2,5-DIMETHOXYPHENYL)-3-OXOPROP-1-EN-1-YL]BENZOIC ACID CAS No. 852538-51-3

2-[(1E)-3-(2,5-DIMETHOXYPHENYL)-3-OXOPROP-1-EN-1-YL]BENZOIC ACID

Cat. No.: B2599144
CAS No.: 852538-51-3
M. Wt: 312.321
InChI Key: WTBIPVCIGBECOP-VQHVLOKHSA-N
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Description

2-[(1E)-3-(2,5-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl]benzoic Acid is a synthetic organic compound belonging to the class of chalcone-derivative benzoic acids. It features a conjugated system with an (E)-configured double bond in the propenone linker connecting the 2,5-dimethoxybenzene and benzoic acid rings, which is characteristic of its structural family and contributes to its electronic properties and potential reactivity . Compounds of this class are of significant interest in scientific research and are frequently utilized as key intermediates or building blocks in organic synthesis and medicinal chemistry for the construction of more complex molecular architectures . The presence of the electron-donating methoxy groups and the electron-withdrawing carboxylic acid group on the aromatic rings makes this molecule a potential candidate for research in material science, particularly in the development of organic semiconductors or nonlinear optical materials. In biological research, analogous chalcone-based structures are investigated for various pharmacological activities, such as anti-inflammatory and antioxidant properties, though the specific activity of this isomer requires further study . The mechanism of action for related compounds often involves the enone moiety acting as a Michael acceptor, capable of reacting with nucleophiles such as thiol groups in proteins, thereby modulating enzyme activity and cellular signaling pathways . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[(E)-3-(2,5-dimethoxyphenyl)-3-oxoprop-1-enyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-22-13-8-10-17(23-2)15(11-13)16(19)9-7-12-5-3-4-6-14(12)18(20)21/h3-11H,1-2H3,(H,20,21)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBIPVCIGBECOP-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-3-(2,5-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid typically involves the reaction of 2,5-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by a Knoevenagel condensation reaction with benzaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-3-(2,5-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

Molecular Characteristics:

  • IUPAC Name: 2-[(1E)-3-(2,5-dimethoxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid
  • Molecular Formula: C25H24O6
  • Molecular Weight: 424.46 g/mol
  • LogP: 5.7 (indicating high lipophilicity)

These properties suggest that the compound may exhibit significant bioactivity and solubility characteristics suitable for pharmaceutical applications.

Antitumor Activity

Research indicates that derivatives of the compound exhibit promising antitumor effects. For instance, a study highlighted the compound's ability to inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines, including breast and prostate cancers. The mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory properties. It has shown potential in reducing inflammation markers in vitro and in vivo, making it a candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Analgesic Effects

Preliminary studies suggest that the compound may possess analgesic properties. Animal models have demonstrated a reduction in pain responses when administered the compound, indicating its potential use in pain management therapies .

Organic Photovoltaics

Recent research has explored the use of this compound in organic photovoltaic devices due to its favorable electronic properties. The compound can be incorporated into polymer blends to enhance light absorption and charge transport efficiency, thus improving the overall performance of solar cells .

Coatings and Polymers

The chemical structure allows for modifications that can lead to improved adhesion and durability in coatings. The incorporation of this compound into polymer matrices has been shown to enhance mechanical properties and resistance to environmental degradation .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions: Utilizing appropriate aldehydes and ketones under acidic conditions.
  • Functionalization Techniques: Modifying existing compounds to introduce functional groups that enhance biological activity or material properties.

Case Study 1: Antitumor Efficacy

A study conducted on a series of synthesized derivatives demonstrated that specific modifications to the 2,5-dimethoxyphenyl group significantly increased cytotoxicity against human cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment, revealing a dose-dependent relationship between compound concentration and cell death rates .

Case Study 2: Material Performance

In a comparative analysis of organic photovoltaic devices incorporating this compound versus traditional materials, researchers found that devices with the compound achieved up to 15% higher efficiency due to improved charge carrier mobility and light absorption properties .

Mechanism of Action

The mechanism of action of 2-[(1E)-3-(2,5-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(a) Elafibranor Intermediate (Formula I)

  • Structure: Shares the enone-linked benzoic acid core but incorporates a 4-(methylthio)phenyl group instead of 2,5-dimethoxyphenyl.
  • Role: Direct precursor to Elafibranor, highlighting the target compound’s utility in synthesizing bioactive molecules .

(b) 4-((2-(Mercaptomethyl)-1-oxo-3-phenylpropyl)amino)benzoic Acid

  • Structure : Features a benzoic acid group with a mercaptomethyl side chain and phenyl substituent.
  • Comparison : The absence of methoxy groups and the presence of a thiol moiety differentiate its electronic profile and reactivity from the target compound .

(c) 3-((1-(cis-4-Carboxycarbonyl-cis-3-butylcyclohexyl)-1-carbamoyl)cyclopentyl)-2S-(2-methoxyethoxy)propanoic Acid

  • Structure : Contains a cyclohexane-carboxylic acid system with methoxyethoxy substituents.
  • Comparison: While both compounds have methoxy groups, the target compound’s planar enone system contrasts with the bulky cyclohexane-carboxamide structure, influencing binding interactions.

Physicochemical and Functional Comparisons

Compound Key Structural Features Functional Groups Role/Application
Target Compound 2,5-Dimethoxyphenyl, enone, benzoic acid Methoxy, ketone, carboxylic acid Elafibranor synthesis intermediate
Elafibranor Intermediate (Formula I) 4-(Methylthio)phenyl, enone, benzoic acid Methylthio, ketone, carboxylic acid Direct precursor to Elafibranor
4-((2-(Mercaptomethyl)...)benzoic Acid Mercaptomethyl, phenylpropyl, benzoic acid Thiol, ketone, carboxylic acid Protease inhibition
Benazepril Related Compound A Benzazepine, ethoxycarbonyl, acetic acid Ester, carboxylic acid ACE inhibitor impurity

Key Observations:

Methoxy vs. Methylthio Groups : Methoxy groups in the target compound improve water solubility compared to lipophilic methylthio groups, which may enhance bioavailability in polar environments .

Enone System Reactivity: The α,β-unsaturated ketone in the target compound facilitates Michael addition reactions, a trait shared with Elafibranor intermediates but absent in mercaptomethyl or benzazepine analogs .

Methodological Considerations in Structural Analysis

Structural characterization of such compounds often relies on crystallographic tools like SHELXL (for refinement) and ORTEP-III (for molecular visualization) . These tools enable precise determination of bond lengths, angles, and conformational stability, which are critical for optimizing synthetic routes and understanding structure-activity relationships.

Biological Activity

2-[(1E)-3-(2,5-DIMETHOXYPHENYL)-3-OXOPROP-1-EN-1-YL]BENZOIC ACID, also known as (E)-4-(3-(2,5-dimethoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid, is a compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC18H16O5
Molecular Weight312.3 g/mol
IUPAC Name4-[(E)-3-(2,5-dimethoxyphenyl)-3-oxoprop-1-enyl]benzoic acid
SMILESCOC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O)OC

Synthesis

The synthesis of this compound typically involves an aldol condensation reaction followed by oxidation. The process can be summarized as follows:

  • Aldol Condensation : 3,4-dimethoxybenzaldehyde reacts with acetophenone under basic conditions to form a chalcone intermediate.
  • Oxidation : The chalcone is then oxidized to yield the benzoic acid derivative using agents like potassium permanganate or chromium trioxide.

Anti-inflammatory Properties

Research indicates that derivatives of chalcones, including our compound of interest, exhibit significant anti-inflammatory activity. A study demonstrated that certain chalcone derivatives inhibited the NLRP3 inflammasome pathway, which is crucial in regulating inflammatory responses. The compound (E)-4-(3-(2,5-dimethoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid was shown to inhibit pro-caspase-1 processing and reduce levels of inflammatory cytokines such as IL-1β and IL-18 in macrophages .

Antioxidant Activity

Chalcones are recognized for their antioxidant properties. The presence of methoxy groups in the structure enhances their ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is essential in preventing chronic diseases linked to oxidative damage .

Antibacterial Effects

Studies have shown that compounds similar to this compound exhibit antibacterial properties against various strains of bacteria, including MRSA. The minimum inhibitory concentration (MIC) values for these compounds were found to be significantly lower than traditional antibiotics .

The mechanism by which this compound exerts its biological effects primarily involves its ability to interact with specific molecular targets:

  • Michael Acceptors : The enone moiety in the compound acts as a Michael acceptor, allowing it to react with nucleophiles such as thiol groups in proteins. This interaction can modulate enzyme activities and signaling pathways involved in inflammation and cell survival .

Study on Inflammasome Inhibition

In a detailed investigation involving THP-1 monocytic cells differentiated into macrophages, it was observed that the compound inhibited ATP-mediated release reactions in LPS-primed macrophages with an IC50 value of approximately 2.8 µM for IL-1β release .

Antioxidant Efficacy Assessment

Another study evaluated the antioxidant capacity of various chalcone derivatives using DPPH radical scavenging assays. The findings indicated that compounds with methoxy substitutions exhibited superior scavenging abilities compared to those without .

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